Kaempferol 7-O-rhamnoside

Overview

Description

Alpha-Rhamnoisorobin: is a flavonol glycoside, specifically a rhamnoside of kaempferol. It is naturally found in various plants, including Maesa membranacea and Hibiscus cannabinus. This compound has garnered attention due to its potential neuroprotective, anti-inflammatory, and depigmenting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Rhamnoisorobin can be synthesized through the far-infrared (FIR) irradiation of plant leaves, such as those of Hibiscus cannabinus. The process involves isolating kaempferol and its rhamnosides, including alpha-rhamnoisorobin, through a series of purification steps .

Industrial Production Methods: Industrial production of alpha-rhamnoisorobin typically involves the extraction and purification from plant sources. The leaves are subjected to far-infrared irradiation, followed by purification using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Alpha-Rhamnoisorobin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can lead to the formation of oxidized derivatives of alpha-rhamnoisorobin .

Scientific Research Applications

Anticancer Properties

Kaempferol 7-O-rhamnoside exhibits significant anticancer activity, particularly against breast cancer cells. Research has demonstrated that KR induces apoptosis in MCF-7 breast cancer cells through the activation of caspase-dependent pathways. In vitro studies indicated that KR inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 227 μM for MCF-7 cells compared to 448 μM for non-cancerous HC-04 cells, suggesting a selective cytotoxic effect on cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 227 | Induces apoptosis via caspase activation |

| HC-04 | 448 | Less cytotoxicity compared to MCF-7 |

Immunomodulatory Effects

Recent studies have identified KR as a potential inhibitor of the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. Biochemical assays revealed that KR significantly inhibits this protein-protein interaction, suggesting its potential as an immune checkpoint inhibitor in cancer therapy. The binding affinity of KR to PD-1 and PD-L1 was confirmed through surface plasmon resonance (SPR) analysis .

Table 2: Binding Affinity of this compound

| Target Protein | Binding Affinity (K_D) |

|---|---|

| PD-1 | 3.11 × 10⁻⁵ M |

| PD-L1 | 1.97 × 10⁻⁵ M |

Antioxidant and Anti-inflammatory Activities

Kaempferol and its derivatives, including KR, have demonstrated potent antioxidant properties. Studies have shown that KR can inhibit lipid peroxidation and cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that KR may provide protective effects against oxidative stress and inflammation-related diseases .

Antimicrobial Activity

Research indicates that KR possesses antimicrobial properties comparable to standard antibiotics like ciprofloxacin. It has shown effectiveness against various bacterial strains, making it a candidate for developing natural antimicrobial agents .

Glycosidase Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. This inhibition may help regulate blood sugar levels and offers potential therapeutic applications in diabetes treatment .

Skin Whitening Effects

Recent studies have explored the skin-whitening effects of KR, particularly in inhibiting melanin production in melanoma cells. The compound showed significant potency without cytotoxicity, indicating its potential use in cosmetic formulations aimed at skin lightening .

Mechanism of Action

Alpha-Rhamnoisorobin exerts its effects through several molecular pathways:

Neuroprotection: It activates the PI3-K/Akt pathway, promoting cell survival and inhibiting apoptosis.

Anti-Inflammation: The compound inhibits NF-κB-mediated luciferase activity, reducing inflammation.

Depigmentation: It inhibits tyrosinase activity, leading to reduced melanin production.

Comparison with Similar Compounds

Alpha-Rhamnoisorobin is compared with other similar compounds, such as:

Kaempferol: The aglycone form of alpha-rhamnoisorobin, known for its antioxidant and anti-inflammatory properties.

Afzelin: Another kaempferol rhamnoside with similar biological activities but differing in potency and specific effects.

Kaempferitrin: A di-rhamnoside of kaempferol, which also exhibits neuroprotective and anti-inflammatory properties.

Alpha-Rhamnoisorobin stands out due to its unique combination of neuroprotective, anti-inflammatory, and depigmenting activities, making it a valuable compound for various scientific and industrial applications .

Biological Activity

Kaempferol 7-O-rhamnoside (KR) is a flavonoid glycoside derived from kaempferol, a widely recognized polyphenolic compound found in various plants. The biological activities of KR have been the subject of numerous studies, highlighting its potential therapeutic applications. This article synthesizes current research findings, including its anti-inflammatory, antioxidant, and potential anticancer properties, along with data from relevant case studies.

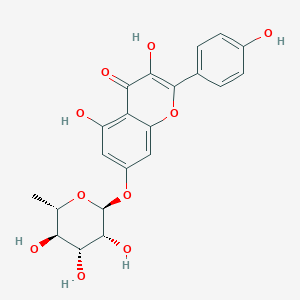

Chemical Structure and Properties

This compound is characterized by the presence of a rhamnose sugar moiety attached to the kaempferol backbone at the 7-position. This structural modification is crucial as it influences the compound's biological activity.

1. Anti-Inflammatory Effects

Research has demonstrated that KR exhibits significant anti-inflammatory properties. In a study assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, KR showed a dose-dependent reduction in NO levels. The inhibitory concentration (IC50) for KR was found to be approximately 90.3 μM , indicating its effectiveness in modulating inflammatory responses by suppressing inducible nitric oxide synthase (iNOS) mRNA expression .

| Compound | IC50 (μM) |

|---|---|

| Kaempferol | 90.3 ± 5.1 |

| This compound | 36.2 ± 3.3 |

| α-Rhamnoisorobin | 25.3 ± 0.1 |

2. Antioxidant Activity

KR has been shown to possess antioxidant properties, contributing to its protective effects against oxidative stress. It scavenges free radicals and reduces lipid peroxidation, thereby mitigating cellular damage . The antioxidant capacity is attributed to the hydroxyl groups present in the flavonoid structure, which enhance electron donation to free radicals.

3. Anticancer Potential

Recent studies have explored KR's role in cancer treatment, particularly its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays indicated that KR significantly reduced melanin production and inhibited tyrosinase activity in B16F10 melanoma cells, showcasing its potential as a skin-whitening agent with anticancer properties . The IC50 values for melanin inhibition were noted to be 134.8 μM , suggesting a strong therapeutic potential against melanoma.

The mechanisms underlying the biological activities of KR involve multiple pathways:

- NF-κB Pathway Inhibition : KR inhibits the NF-κB signaling pathway, reducing inflammatory cytokine production.

- PD-1/PD-L1 Interaction Blockade : Recent findings suggest that KR can inhibit the interaction between PD-1 and PD-L1 proteins, which are critical in immune evasion by tumors . This blockade may enhance T-cell responses against cancer cells.

Case Study 1: Inhibition of PD-1/PD-L1 Interaction

A study utilized competitive ELISA and biolayer interferometry to assess KR's effects on PD-1/PD-L1 interactions. Results indicated that KR significantly inhibited this interaction at non-cytotoxic concentrations, with a binding affinity of . This finding positions KR as a promising candidate for developing immune checkpoint inhibitors.

Case Study 2: Antioxidant Efficacy

In another investigation, KR was tested alongside other flavonoids for their antioxidant capacities using DPPH and ABTS assays. KR exhibited superior radical scavenging abilities compared to its counterparts, reinforcing its potential application in oxidative stress-related conditions .

Properties

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOUCSPWAGQND-GKLNBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174034 | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20196-89-8 | |

| Record name | Kaempferol-7-O-α-L-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL-7-RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.